![molecular formula C22H21N5 B11781522 3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile](/img/structure/B11781522.png)
3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile
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Overview
Description
3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile is a complex organic compound that features a pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include hydrazine, acetylacetone, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The molecular formula is C19H22N4, and it has a molecular weight of approximately 306.41 g/mol. The presence of the pyrazole group contributes to its potential pharmacological properties.
Pharmacological Applications
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities:
- Anticancer Activity : Compounds containing the pyrrolo[2,3-b]pyridine scaffold have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated their efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of similar compounds, suggesting that 3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile could modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. Recent advancements in synthetic methodologies have focused on optimizing yields and reducing reaction times while maintaining high purity levels .
Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Formation of Pyrrolo[2,3-b]pyridine | 1-Methylpyrazole, appropriate aldehydes |
2 | Nitrile formation | Pentanenitrile derivatives |
3 | Coupling reaction | Coupling agents (e.g., palladium catalysts) |
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Cancer Treatment : A study demonstrated that a pyrrolo[2,3-b]pyridine derivative significantly inhibited tumor growth in xenograft models. The compound's mechanism involved targeting specific signaling pathways associated with cancer progression .
- Infection Control : Another investigation reported on the antimicrobial activity of similar compounds against resistant strains of bacteria. The results indicated a synergistic effect when combined with traditional antibiotics, enhancing their overall effectiveness .
Mechanism of Action
The mechanism of action of 3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[(1-Methyl-1H-pyrazol-4-yl)methyl]morpholine
- 5-Methyl-3-phenyl-1H-pyrazol-1-yl derivatives
Uniqueness
3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile stands out due to its unique combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
3-(3-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C22H21N5 and a molecular weight of 355.45 g/mol. Its structure features a pyrrolopyridine moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H21N5 |
Molecular Weight | 355.45 g/mol |
CAS Number | 1956331-79-5 |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyrrolopyridine structures exhibit significant anticancer properties. For instance, similar derivatives have shown enhanced cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism of action often involves the induction of apoptosis through the caspase pathway and modulation of key regulatory proteins such as p53 and NF-κB .
Case Study Example:
In one study, a derivative of this compound was tested against breast cancer cell lines. The results demonstrated that it increased apoptosis markers (caspases 3, 8, and 9) while reducing NF-κB expression, suggesting a robust anticancer mechanism. Additionally, the compound triggered autophagy, indicated by increased beclin-1 expression and mTOR inhibition .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Research on related pyrazole derivatives has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus. These compounds often exhibit low minimum inhibitory concentrations (MICs), making them promising candidates for developing new antibiotics .
Research Findings
A summary of various studies related to the biological activity of similar compounds is provided below:
Properties
Molecular Formula |
C22H21N5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[3-[5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]pentanenitrile |
InChI |
InChI=1S/C22H21N5/c1-3-15(7-8-23)16-5-4-6-17(9-16)21-13-25-22-20(21)10-18(11-24-22)19-12-26-27(2)14-19/h4-6,9-15H,3,7H2,1-2H3,(H,24,25) |
InChI Key |
PSALYONJZWKKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C1=CC=CC(=C1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C |
Origin of Product |
United States |
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